molecular formula C28H36NOPS B14886536 [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14886536
M. Wt: 465.6 g/mol
InChI Key: LSFXASOJFLAEOF-XYFQYJLHSA-N
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Description

[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide compound. It is known for its applications in asymmetric synthesis, particularly in the formation of chiral ligands and catalysts. The compound’s unique structure, featuring both phosphine and sulfinamide functional groups, makes it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide typically involves the following steps:

    Formation of the Phosphine Ligand: The initial step involves the preparation of the diphenylphosphino group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable nucleophile.

    Attachment of the Sulfinamide Group: The sulfinamide moiety is introduced via a reaction between a sulfinyl chloride and an amine. The reaction conditions often require a base to neutralize the hydrochloric acid byproduct.

    Coupling of the Two Fragments: The final step involves coupling the phosphine and sulfinamide fragments. This can be achieved through a nucleophilic substitution reaction, often facilitated by a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine and phosphine oxide.

    Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halides or other electrophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines and phosphine oxides.

    Substitution: Various phosphine derivatives.

Scientific Research Applications

[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound’s chiral properties make it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to act as a chiral ligand. The compound can coordinate to metal centers, forming chiral complexes that facilitate asymmetric catalysis. These complexes can then participate in various chemical transformations, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction and the metal center used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(Diphenylphosphino)ethyl]-N-methyl-2-propanesulfinamide
  • N-[(1R)-1-(Diphenylphosphino)phenyl]-N-methyl-2-propanesulfinamide

Uniqueness

[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific combination of phosphine and sulfinamide functional groups. This combination provides enhanced chiral induction and stability in catalytic reactions compared to similar compounds. The presence of the bulky dimethylpropyl group also contributes to its distinct steric properties, making it a valuable tool in asymmetric synthesis.

Properties

Molecular Formula

C28H36NOPS

Molecular Weight

465.6 g/mol

IUPAC Name

(R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3/t26-,32+/m0/s1

InChI Key

LSFXASOJFLAEOF-XYFQYJLHSA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)[S@](=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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